molecular formula C10H11BrO2 B129157 3-(3-Bromopropoxy)benzaldehyde CAS No. 144707-69-7

3-(3-Bromopropoxy)benzaldehyde

Cat. No.: B129157
CAS No.: 144707-69-7
M. Wt: 243.1 g/mol
InChI Key: AQVYBJOWJVFFBA-UHFFFAOYSA-N
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Description

EPZ020411 Hydrochloride is a potent and selective inhibitor of protein arginine methyltransferase 6 (PRMT6). This compound has shown significant potential in scientific research due to its ability to inhibit PRMT6 with an IC50 value of 10 nanomolar . It is primarily used in studies related to epigenetics and cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of EPZ020411 Hydrochloride is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: EPZ020411 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

EPZ020411 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

EPZ020411 Hydrochloride exerts its effects by selectively inhibiting PRMT6. This inhibition leads to a decrease in the methylation of histone H3 at arginine 2 (H3R2), which is a substrate of PRMT6. The compound shows over 100-fold selectivity for PRMT6 compared to other protein arginine methyltransferases, such as PRMT1 and PRMT8 . The inhibition of PRMT6 disrupts the methylation process, affecting gene expression and cellular functions .

Properties

IUPAC Name

3-(3-bromopropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVYBJOWJVFFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571439
Record name 3-(3-Bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144707-69-7
Record name 3-(3-Bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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